molecular formula C11H12N4O2 B2996784 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(furan-2-yl)methanone CAS No. 2320680-45-1

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(furan-2-yl)methanone

Cat. No. B2996784
CAS RN: 2320680-45-1
M. Wt: 232.243
InChI Key: QEIVMMXYVMNBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(furan-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the azetidinone class of compounds and has been studied for its ability to modulate various physiological and biochemical processes.

Scientific Research Applications

Anticancer Activity

1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties . For instance, certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549 . These findings suggest that our compound could be explored for its efficacy in inhibiting cancer cell growth.

Antimicrobial and Antifungal Applications

The triazole ring is known for its broad biological activities, including antimicrobial and antifungal effects . This makes the compound a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.

Antiviral Properties

Triazole derivatives have been identified as potential antiviral agents. They have been used in the synthesis of compounds active against various viruses, including influenza A and herpes simplex virus type 1 (HSV-1) . Research into the antiviral applications of our compound could contribute to the development of new treatments for viral infections.

Agrochemical Research

The unique structure of triazole compounds allows them to be used in agrochemistry. They can serve as the basis for developing new agrochemicals, such as pesticides or herbicides, which could improve crop protection and yield .

Material Chemistry

In material chemistry, triazole derivatives can be utilized as photostabilizers, dyes, or anticorrosives . Investigating the compound in this context could lead to the creation of new materials with enhanced properties.

Pharmacological Enhancements

Due to their ability to form non-covalent bonds with enzymes and receptors, triazole derivatives can be incorporated into drug candidates to enhance their pharmacological profile . This includes improving drug solubility, stability, and efficacy.

Antituberculosis Activity

Research has shown that triazole derivatives can be effective against tuberculosis. Compounds containing the triazole moiety have been evaluated for their activity against the mycobacterium tuberculosis strain H37Rv . This suggests potential applications of our compound in the treatment of tuberculosis.

Anti-Inflammatory and Analgesic Effects

Triazole derivatives are also known for their anti-inflammatory and analgesic properties . This opens up possibilities for the compound to be used in the development of new anti-inflammatory drugs or pain relievers.

properties

IUPAC Name

furan-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c16-11(10-2-1-3-17-10)14-4-9(5-14)6-15-8-12-7-13-15/h1-3,7-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIVMMXYVMNBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(furan-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.